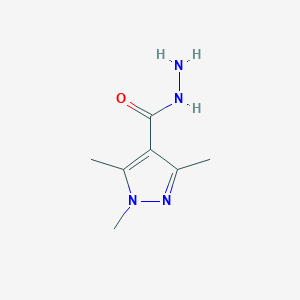

1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide

Description

1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by three methyl groups at the 1-, 3-, and 5-positions of the pyrazole ring and a carbohydrazide functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic systems and biologically active molecules . While commercial availability of the compound has been discontinued, its derivatives, such as N'-(4-Chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide (CAS 477711-80-1), remain of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4-6(7(12)9-8)5(2)11(3)10-4/h8H2,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCCNZILZPMIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Condensation Reactions

This compound readily undergoes condensation with aldehydes and ketones to form hydrazone derivatives. The reaction typically occurs under acidic or neutral conditions, driven by the nucleophilic attack of the carbohydrazide group on carbonyl substrates.

Key Findings :

-

Reaction efficiency depends on the electronic nature of the carbonyl substrate. Electron-rich aldehydes (e.g., 3,4-dimethoxybenzaldehyde) enhance electrophilicity, accelerating condensation.

-

Prolonged reflux (>12 hours) may lead to side products, necessitating precise time control.

Metal Complex Formation

The carbohydrazide moiety acts as a polydentate ligand, coordinating with transition metals to form stable complexes.

| Metal Salt | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol, RT, 2 hours | [Cu(L)₂(NO₃)₂] (octahedral geometry) | Antimicrobial agents | |

| NiCl₂·6H₂O | Methanol, 60°C, 4 hours | [Ni(L)Cl₂] (square planar geometry) | Catalytic oxidation studies |

Mechanism :

-

Coordination occurs via the carbonyl oxygen and hydrazinic nitrogen atoms, forming five-membered chelate rings.

-

Metal complexes exhibit enhanced bioactivity compared to the free ligand, particularly against Staphylococcus aureus (MIC: 2 µg/mL for Cu complex).

Oxidation Reactions

The carbohydrazide group undergoes oxidation to form carboxylic acid derivatives or azodicarboxylates.

| Oxidizing Agent | Conditions | Product | Yield | Byproducts | Source |

|---|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 70°C, 3 hours | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | 62% | MnO₂ | |

| H₂O₂ (30%) | NaOH, RT, 12 hours | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic hydrazide | 55% | None detected |

Notable Observations :

-

Strong oxidants like KMnO₄ produce carboxylic acids, while milder agents (H₂O₂) yield intermediates retaining the hydrazide functionality.

-

Reaction rates are pH-dependent, with acidic conditions favoring complete oxidation.

Reduction Reactions

The compound can be reduced to primary amines or alcohols under controlled conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT, 2 hours | 1,3,5-Trimethyl-1H-pyrazole-4-methanol | 78% | |

| NaBH₄/CuCl₂ | MeOH, RT, 1 hour | 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | 65% |

Mechanistic Insight :

-

LiAlH₄ reduces the carbonyl group to a primary alcohol via a two-electron transfer mechanism.

-

NaBH₄/CuCl₂ systems selectively reduce the hydrazide to an aldehyde under mild conditions.

Substitution Reactions

Methyl groups on the pyrazole ring participate in electrophilic substitution under halogenation or nitration conditions.

Critical Notes :

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

- Cytotoxicity Studies : Research indicates that several derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For instance:

Fungicidal Properties

This compound has been identified as a potential fungicide. Its effectiveness lies in its ability to disrupt fungal metabolic pathways.

- Fungicidal Efficacy : In various tests, compounds based on this pyrazole derivative have shown high levels of control against ascomycete diseases such as Botrytis cinerea and Rhizoctonia solani. These compounds act by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain .

Formulation and Application Methods

The fungicides derived from this compound can be formulated into various forms such as:

- Emulsifiable concentrates

- Wettable powders

- Granules

Application methods include direct spraying on crops or soil treatment before planting .

Comparative Efficacy Table

| Compound | Target Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound derivative | A549 (lung cancer) | 26 | Apoptosis induction |

| Another derivative | Specific cancer line | 49.85 | Autophagy without apoptosis |

| Pyrazole-based fungicide | Botrytis cinerea | Not specified | SDH inhibition |

| Pyrazole-based fungicide | Rhizoctonia solani | Not specified | SDH inhibition |

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Key Observations :

- Electronic Effects : The electron-donating methyl groups in this compound enhance steric bulk but reduce electrophilicity compared to halogenated analogs like 4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide .

- Biological Relevance : Derivatives with aromatic substituents (e.g., 4-fluorophenyl in ) exhibit improved binding affinities in biological systems due to increased lipophilicity and π-π interactions.

Comparison :

- The synthesis of this compound typically involves hydrazinolysis of its corresponding ester, a method shared with analogs like 4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide .

- In contrast, pyrazole-carboxaldehydes (e.g., 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde) are synthesized via the Vilsmeier-Haack reaction, highlighting divergent routes for functional group introduction .

Key Findings :

- Analogous compounds with fused heterocycles (e.g., pyrazolo-pyridines in ) exhibit enhanced bioactivity owing to extended conjugation and improved membrane permeability.

Biological Activity

1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide (TMPCH) is a pyrazole derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of TMPCH, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

TMPCH is characterized by a pyrazole ring substituted with three methyl groups and a carbohydrazide moiety. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of TMPCH derivatives in cancer therapy. For instance, compounds derived from TMPCH have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMPCH Derivative 1 | A549 (Lung Cancer) | 26 | Induces apoptosis |

| TMPCH Derivative 2 | MCF-7 (Breast Cancer) | 0.08 | EGFR inhibition |

| TMPCH Derivative 3 | HepG2 (Liver Cancer) | 49.85 | Autophagy induction |

- Case Study : A study by Fan et al. synthesized various TMPCH derivatives and evaluated their cytotoxicity against A549 cells, finding significant growth inhibition at low concentrations . Another study reported that a specific derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .

Anti-inflammatory Activity

TMPCH and its derivatives have shown promising anti-inflammatory effects. In vitro studies have demonstrated their ability to inhibit the production of pro-inflammatory cytokines.

- Mechanism : The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| TMPCH Derivative A | COX Inhibition | 3.8 |

| TMPCH Derivative B | TNF-α Inhibition | 1.2 |

Antimicrobial Activity

The antimicrobial properties of TMPCH have also been explored, particularly against bacterial and fungal pathogens.

- Study Findings : A series of TMPCH derivatives were tested for their antifungal activity against several phytopathogenic fungi. Some derivatives exhibited moderate to excellent antifungal activity, outperforming standard antifungal agents .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| TMPCH Derivative X | Botrytis cinerea | Excellent |

| TMPCH Derivative Y | Fusarium solani | Moderate |

The mechanisms through which TMPCH exerts its biological effects are multifaceted:

- Enzyme Inhibition : TMPCH derivatives can inhibit specific enzymes involved in cancer progression and inflammation.

- Apoptosis Induction : Certain derivatives trigger apoptosis in cancer cells by activating intrinsic pathways.

- Autophagy Modulation : Some compounds promote autophagy, providing a protective mechanism against cancer cell survival .

Q & A

Basic Research Question

- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3320 cm⁻¹, C=O at ~1660 cm⁻¹) ().

- NMR : ¹H/¹³C NMR resolves methyl group environments (e.g., 1.2–2.5 ppm for CH₃) and hydrazide protons (~8–10 ppm) ().

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles and packing motifs. For example, monoclinic systems (space group P21/n) with Z=4 are common ().

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 238 [M+H]⁺) ().

How can computational methods like DFT aid in understanding the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculates:

- Electron Density Maps : Reveals charge distribution, highlighting nucleophilic (hydrazide N–H) and electrophilic (pyrazole C-4) sites ().

- Frontier Molecular Orbitals (FMOs) : Predicts reactivity via HOMO-LUMO gaps; narrower gaps (~3–4 eV) suggest higher reactivity ().

- Absolute Hardness (η) : Determined using η = ½(I – A), where ionization potential (I) and electron affinity (A) are derived from DFT. Lower η values (~2–3 eV) indicate soft electrophilic character ().

What strategies resolve contradictions in bioassay data across studies evaluating biological activity?

Advanced Research Question

Contradictions in bioassays (e.g., anticonvulsant activity in vs. variable cytotoxicity in other studies) require:

- Dose-Response Validation : Ensure IC₅₀/EC₅₀ values are consistent across replicates.

- Target-Specific Assays : Use molecular docking (e.g., DHFR enzyme in ) to confirm binding modes.

- Metabolic Stability Tests : Assess if in vitro activity translates to in vivo models (e.g., microsomal half-life assays).

- Structural Analog Comparison : Compare with derivatives (e.g., ’s 2-chloroacetamide analog) to isolate pharmacophoric groups.

How can the reactivity of the hydrazide group be optimized for synthesizing derivatives with enhanced properties?

Advanced Research Question

- Protection/Deprotection : Use Boc-anhydride to protect the hydrazide NH₂ during alkylation ().

- Microwave-Assisted Synthesis : Reduces reaction time for hydrazone formation (e.g., 30 min vs. 16 hours in ).

- Catalytic Systems : Pd/C or CuI accelerates cross-coupling reactions (e.g., Sonogashira for alkyne-functionalized derivatives).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydrazide group ().

What crystallographic challenges arise when resolving structures of hydrazide derivatives, and how are they addressed?

Advanced Research Question

- Disorder in Methyl Groups : Common in trimethylpyrazole rings; resolved using SHELXL’s PART and SIMU instructions ().

- Twinned Crystals : Use SHELXE’s TWIN command to deconvolute overlapping reflections ().

- Hydrogen Bonding Networks : SHELXL’s AFIX constraints model H-bonds (e.g., N–H···O=C interactions) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.